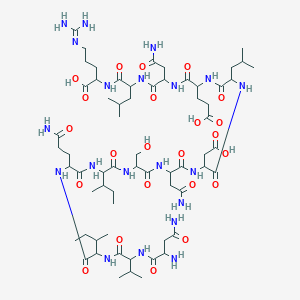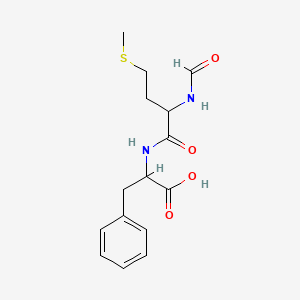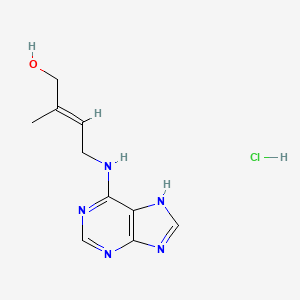
trans-Zeatin hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-Zeatin hydrochloride: is a cytokinin, a class of plant hormones that promote cell division and growth. It is a derivative of zeatin, which was first identified in maize (Zea mays) extracts in 1964 . trans-Zeatin is known for its bioactive properties, influencing various physiological processes in plants, including cell division, shoot and root growth, and leaf senescence .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Zeatin hydrochloride typically involves the isopentenylation of adenine derivatives. One method utilizes adenylate isopentenyltransferase (IPT) from Arabidopsis thaliana, which catalyzes the transfer of an isopentenyl group to adenine . This enzymatic method is preferred due to its higher yield compared to chemical synthesis.
Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches, including the use of genetically modified microorganisms to produce the enzyme IPT. This method ensures a consistent and scalable production process .
Chemical Reactions Analysis
Types of Reactions: trans-Zeatin hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: trans-Zeatin can undergo substitution reactions, particularly at the hydroxyl group on the isoprenoid side chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products Formed:
Zeatin riboside: Formed through oxidation.
Various substituted derivatives: Formed through substitution reactions.
Scientific Research Applications
Chemistry: trans-Zeatin hydrochloride is used in studies involving plant hormone signaling and metabolism. It serves as a standard for cytokinin assays and receptor-ligand binding studies .
Biology: In biological research, this compound is used to study plant growth and development. It is applied to plants to investigate its effects on cell division, shoot and root growth, and leaf senescence .
Medicine: Recent studies have explored the potential antioxidant and anti-aging properties of trans-Zeatin. It has shown promise in scavenging free radicals and modulating signaling pathways involved in aging .
Industry: this compound is used in agriculture to enhance crop yield and improve plant health. It is also used in tissue culture to promote the growth of plant cells and tissues .
Mechanism of Action
trans-Zeatin hydrochloride exerts its effects by binding to cytokinin receptors, such as Arabidopsis histidine kinase 3 (AHK3). This binding activates a signaling cascade that regulates gene expression and promotes cell division and growth . The compound also influences the transport of nutrients and hormones within the plant, contributing to its overall growth and development .
Comparison with Similar Compounds
cis-Zeatin: Another isomer of zeatin, but with weaker biological activity compared to trans-Zeatin.
Isopentenyladenine (iP): A cytokinin with similar functions but different structural properties.
Dihydrozeatin (DHZ): A hydrogenated form of zeatin with distinct biological activities.
Uniqueness: trans-Zeatin hydrochloride is unique due to its high bioactivity and specific binding affinity to cytokinin receptors. Its ability to promote cell division and growth more effectively than its isomers and analogs makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C10H14ClN5O |
|---|---|
Molecular Weight |
255.70 g/mol |
IUPAC Name |
(E)-2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol;hydrochloride |
InChI |
InChI=1S/C10H13N5O.ClH/c1-7(4-16)2-3-11-9-8-10(13-5-12-8)15-6-14-9;/h2,5-6,16H,3-4H2,1H3,(H2,11,12,13,14,15);1H/b7-2+; |
InChI Key |
GOUAABZZTLHOJU-NIBQXPITSA-N |
Isomeric SMILES |
C/C(=C\CNC1=NC=NC2=C1NC=N2)/CO.Cl |
Canonical SMILES |
CC(=CCNC1=NC=NC2=C1NC=N2)CO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


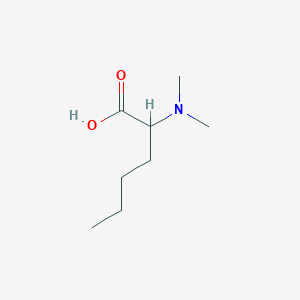

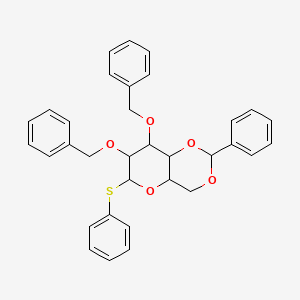

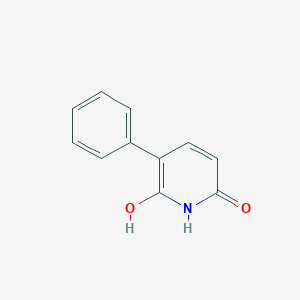
![N-(1,5-dimethyl-9-oxo-3-oxa-6-azatricyclo[4.3.0.02,4]non-7-en-7-yl)-3-methylbut-2-enamide](/img/structure/B12106826.png)


![[(1-Methyl-1H-pyrrol-2-yl)methyl][2-(thiophen-2-yl)ethyl]amine](/img/structure/B12106868.png)
